molecular formula C8H6BrF2NO3 B1409825 5-Bromo-2-difluoromethoxy-4-nitrotoluene CAS No. 1805593-14-9

5-Bromo-2-difluoromethoxy-4-nitrotoluene

Cat. No.: B1409825
CAS No.: 1805593-14-9
M. Wt: 282.04 g/mol
InChI Key: CJDUUJJMWSBOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-difluoromethoxy-4-nitrotoluene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-difluoromethoxy-4-nitrotoluene is used in various scientific research applications, including:

Biological Activity

5-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on available research findings.

This compound is characterized by the following structure:

  • Molecular Formula : C₇H₅BrF₂N₃O₂
  • Molecular Weight : 164.03 g/mol
  • CAS Number : Not specifically listed but related compounds can be referenced for safety and handling.

Synthesis

The synthesis of this compound typically involves the bromination of nitrotoluene derivatives followed by substitution reactions to introduce difluoromethoxy groups. The synthetic route can vary based on the desired yield and purity of the final product. Key methods include:

  • Electrophilic Aromatic Substitution : Utilizing bromine or bromine-containing reagents.
  • Nucleophilic Substitution : Introducing difluoromethoxy groups through nucleophilic attack on activated aromatic rings.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including nitrotoluenes, exhibit significant antimicrobial activity. A study highlighted the effectiveness of nitro-substituted toluenes against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of bromine and nitro groups enhances this activity due to their electron-withdrawing properties, which increase the electrophilicity of the aromatic ring, making it more reactive towards microbial enzymes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

A case study involving a series of nitro-substituted compounds demonstrated that modifications on the aromatic ring could significantly alter their cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .

Toxicological Profile

While this compound shows promise in biological applications, its toxicity must be evaluated. Nitroaromatic compounds are known to pose risks due to their potential carcinogenic effects and environmental persistence. Studies have linked exposure to nitrotoluenes with adverse health effects, including respiratory issues and skin irritation .

Comparative Analysis of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityToxicity Level
This compoundModeratePotentialModerate
4-NitrotolueneHighLowHigh
2-Bromo-4-nitrotolueneHighModerateModerate

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)6(12(13)14)3-7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDUUJJMWSBOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-difluoromethoxy-4-nitrotoluene
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-difluoromethoxy-4-nitrotoluene
Reactant of Route 3
5-Bromo-2-difluoromethoxy-4-nitrotoluene
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-difluoromethoxy-4-nitrotoluene
Reactant of Route 5
5-Bromo-2-difluoromethoxy-4-nitrotoluene
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-difluoromethoxy-4-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.